molecular formula C17H15N5O3 B2366454 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide CAS No. 518018-67-2

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide

Cat. No.: B2366454
CAS No.: 518018-67-2
M. Wt: 337.339
InChI Key: APPFCUOBJZNBIX-YBFXNURJSA-N
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Description

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide is a complex organic compound that features a benzimidazole moiety linked to a nitrobenzylidene group through a propanehydrazide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide typically involves a multi-step process:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment of Propanehydrazide Chain: The benzimidazole is then reacted with a suitable alkylating agent to introduce the propanehydrazide chain.

    Condensation with Nitrobenzaldehyde: Finally, the compound is formed by the condensation of the intermediate with 3-nitrobenzaldehyde under acidic or basic conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide: Similar structure but with a different position of the nitro group.

    (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-methoxybenzylidene)propanehydrazide: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The combination of the benzimidazole and nitrobenzylidene moieties also provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-17(8-9-21-12-18-15-6-1-2-7-16(15)21)20-19-11-13-4-3-5-14(10-13)22(24)25/h1-7,10-12H,8-9H2,(H,20,23)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPFCUOBJZNBIX-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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